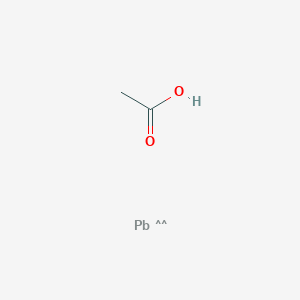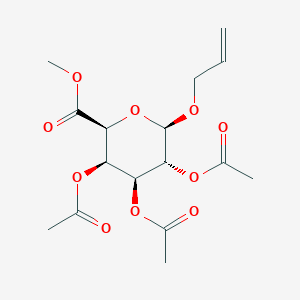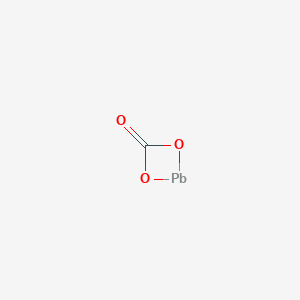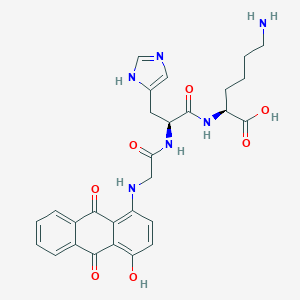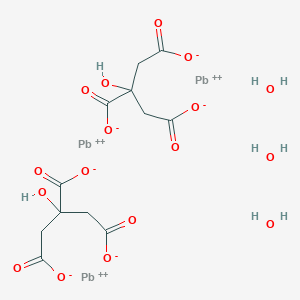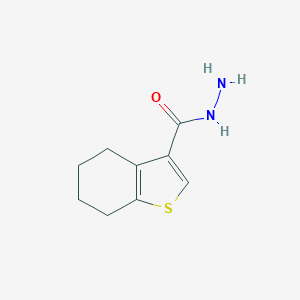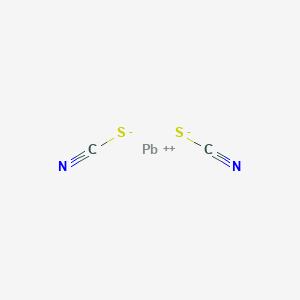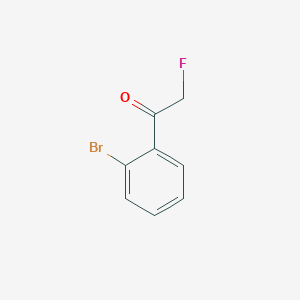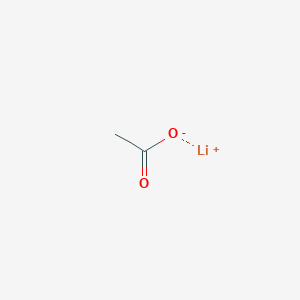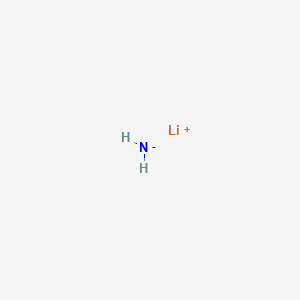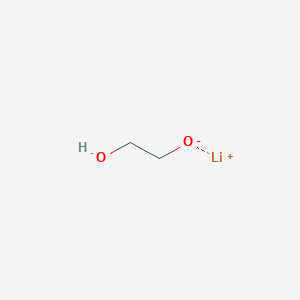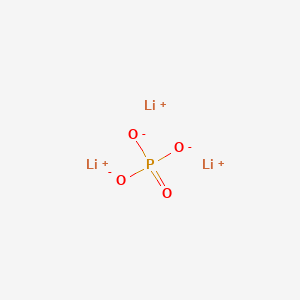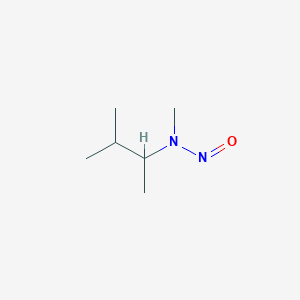
N-methyl-N-(3-methylbutan-2-yl)nitrous amide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-(3-methylbutan-2-yl)nitrous amide, commonly known as NMBA, is a synthetic compound that belongs to the class of organic nitrites. It is widely used in scientific research for its unique properties and mechanism of action. NMBA is a potent vasodilator that can increase blood flow and reduce blood pressure.
Mécanisme D'action
NMBA works by relaxing smooth muscle cells in blood vessels, which results in vasodilation. It does so by releasing nitric oxide (NO) in the endothelial cells of blood vessels. NO activates guanylate cyclase, which in turn increases the production of cyclic guanosine monophosphate (cGMP). cGMP relaxes smooth muscle cells, leading to vasodilation.
Effets Biochimiques Et Physiologiques
NMBA has several biochemical and physiological effects. It increases blood flow and reduces blood pressure by inducing vasodilation. It also increases oxygen delivery and tissue perfusion by improving blood flow. NMBA can cause reflex tachycardia, which is a compensatory increase in heart rate in response to decreased blood pressure. It can also cause methemoglobinemia, a condition in which hemoglobin is oxidized and cannot bind oxygen.
Avantages Et Limitations Des Expériences En Laboratoire
NMBA has several advantages for lab experiments. It is a potent vasodilator that can induce controlled hypotension. It is also easy to synthesize and has a long shelf life. However, NMBA has several limitations. It can cause methemoglobinemia, which can interfere with oxygen delivery and tissue perfusion. It can also cause reflex tachycardia, which can complicate experiments that involve cardiovascular physiology.
Orientations Futures
NMBA has several potential future directions for scientific research. It can be used to study the effects of vasodilators on tissue perfusion and oxygen delivery. It can also be used to develop new treatments for hypertension and other cardiovascular diseases. Additionally, NMBA can be used to study the effects of methemoglobinemia on oxygen delivery and tissue perfusion. Further research is needed to fully understand the mechanism of action and potential applications of NMBA.
Conclusion:
In conclusion, NMBA is a synthetic compound that has several potential applications in scientific research. It is a potent vasodilator that can induce controlled hypotension and improve tissue perfusion. However, it has several limitations, including the potential for methemoglobinemia and reflex tachycardia. Future research is needed to fully understand the mechanism of action and potential applications of NMBA.
Méthodes De Synthèse
NMBA can be synthesized by reacting N-methylbutan-2-amine with nitrous acid. The reaction yields NMBA as a colorless liquid with a fruity odor. The purity of the compound can be increased by distillation or recrystallization.
Applications De Recherche Scientifique
NMBA is widely used in scientific research as a vasodilator and a tool to study cardiovascular physiology. It is used to induce controlled hypotension during surgery and to treat hypertension in emergency situations. NMBA is also used to study the effects of vasodilators on blood flow, oxygen delivery, and tissue perfusion.
Propriétés
Numéro CAS |
130985-77-2 |
|---|---|
Nom du produit |
N-methyl-N-(3-methylbutan-2-yl)nitrous amide |
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
130.19 g/mol |
Nom IUPAC |
N-methyl-N-(3-methylbutan-2-yl)nitrous amide |
InChI |
InChI=1S/C6H14N2O/c1-5(2)6(3)8(4)7-9/h5-6H,1-4H3 |
Clé InChI |
WWPDVMZJXCUQRA-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)N(C)N=O |
SMILES canonique |
CC(C)C(C)N(C)N=O |
Synonymes |
N-NITROSOMETHYL(1,2-DIMETHYLPROPYL)AMINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



